7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 614747-56-7
Cat. No.: VC21385801
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 614747-56-7 |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 387.4g/mol |
| IUPAC Name | 7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C22H21N5O2/c1-3-26-19(23)16(21(28)24-13-15-9-7-14(2)8-10-15)12-17-20(26)25-18-6-4-5-11-27(18)22(17)29/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
| Standard InChI Key | CIFJDUXYOGCVGF-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2 |
| Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2 |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C₁₈H₁₈N₄O₂
-
Molecular Weight: Approximately 344.4 g/mol
Structural Features
The compound features several key structural elements:
-
Tricyclic Framework: The triazatricyclo structure contributes to its stability and reactivity.
-
Functional Groups:
-
Imino Group: Imparts reactivity and potential biological activity.
-
Carboxamide Group: Enhances solubility and interaction with biological targets.
-
Chemical Reactivity
The presence of the imino and carbonyl groups allows for various chemical reactions, including nucleophilic additions and cycloadditions. The compound's unique structure facilitates interactions with biological molecules, making it a candidate for further pharmacological studies.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
-
Condensation Reactions: To form the imino group.
-
Cyclization Reactions: To construct the tricyclic framework.
Industrial Applications
In industrial settings, large-scale batch reactors are often utilized to optimize reaction conditions for maximum yield and selectivity.
Research Findings
Research indicates that compounds similar to 7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide have shown promise in preclinical studies for treating conditions such as cancer and infections.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Compound A | C₁₈H₁₈N₄O₂ | 344.4 g/mol | Tricyclic structure with imino group |
| Compound B | C₁₇H₁₆N₄O₂ | 330.3 g/mol | Similar triazatricyclo framework |
| Compound C | C₁₉H₂₀N₄O₂ | 358.4 g/mol | Additional methyl groups enhance lipophilicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume